molecular formula C13H25N3O3 B1394011 tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate CAS No. 1233952-52-7

tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

Cat. No.: B1394011
CAS No.: 1233952-52-7
M. Wt: 271.36 g/mol
InChI Key: QSFVUMHLXHVLSX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a dimethylureido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and dimethylurea. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylureido groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other diseases. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate is unique due to the presence of the dimethylureido group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-10(7-9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFVUMHLXHVLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142029
Record name 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-52-7
Record name 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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